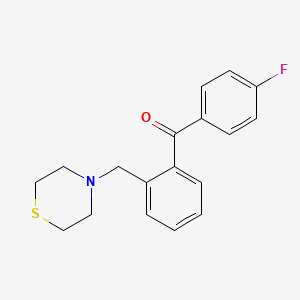

4'-Fluoro-2-thiomorpholinomethyl benzophenone

Description

4'-Fluoro-2-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a fluorine atom at the 4' position of one aromatic ring and a thiomorpholinomethyl group (–CH₂–thiomorpholine) at the 2 position of the other ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine- or piperazine-substituted analogs. This compound is of interest in pharmaceutical and materials science due to its structural versatility .

Properties

IUPAC Name |

(4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTIZVNBXWDJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643819 | |

| Record name | (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-80-1 | |

| Record name | (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-thiomorpholinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with thiomorpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzophenone+Thiomorpholine→4’-Fluoro-2-thiomorpholinomethyl benzophenone

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2-thiomorpholinomethyl benzophenone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

4’-Fluoro-2-thiomorpholinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the thiomorpholine group can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving enzyme inhibition or receptor binding, leading to various biological outcomes .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below summarizes key structural and physical properties of 4'-fluoro-2-thiomorpholinomethyl benzophenone and its analogs:

Key Observations :

- Fluorine Position: The 4'-fluoro substitution (target compound) vs. 3'-fluoro () alters electronic distribution.

- Thiomorpholine vs. Morpholine/Piperazine : Thiomorpholine’s sulfur atom increases lipophilicity (logP) compared to morpholine (oxygen) or piperazine (secondary amine), affecting solubility and membrane permeability .

Biological Activity

4'-Fluoro-2-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone class, characterized by its unique structural features that contribute to its biological activity. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 325.4 g/mol. The compound features a fluorine atom at the para position of the benzophenone core and a thiomorpholinomethyl group that enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiomorpholinomethyl group may facilitate binding to enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Modulation : The compound can interact with specific receptors, influencing various signaling pathways.

- Antioxidant Activity : Like other benzophenones, it may exhibit antioxidant properties by scavenging free radicals.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Tables

Below is a summary table of the biological activities reported for this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | IC50 < 50 µM in cancer cell lines | |

| Anti-inflammatory | Reduced cytokine release in vitro |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations between 25 µM and 100 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several pathogenic bacteria, showing notable inhibition zones in agar diffusion tests. The results indicated a higher efficacy compared to standard antibiotics, suggesting a potential role in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.